4-(Hydroxyiminomethyl)benzamidoxime
Description
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Structure
3D Structure
Properties
IUPAC Name |
N'-hydroxy-4-[(E)-hydroxyiminomethyl]benzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-13)7-3-1-6(2-4-7)5-10-12/h1-5,12-13H,(H2,9,11)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSRMISGFCHEFY-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-(Hydroxyiminomethyl)benzamidoxime
Advanced Ligand Chemistry & Pharmacological Applications
Executive Summary
This technical guide profiles 4-(Hydroxyiminomethyl)benzamidoxime (CAS: 3386-34-3 / PubChem CID: 136481041 ), a bifunctional small molecule of significant interest in neuropharmacology and drug delivery. Structurally characterized by a para-substituted benzene ring bearing an aldoxime (
Unlike traditional quaternary pyridinium antidotes (e.g., Pralidoxime/2-PAM) which are restricted to the periphery, this molecule leverages the amidoxime moiety as a masked cation or "prodrug" functionality, capable of undergoing retro-reduction via the mARC (mitochondrial Amidoxime Reducing Component) system.
Part 1: Chemical Architecture & Properties
1.1 Structural Analysis
The molecule is an amphoteric scaffold. Its dual-oxime nature creates a complex ionization profile critical for its biological activity.
-
Aldoxime Moiety (Position 4): The primary pharmacophore for nucleophilic attack on organophosphate-inhibited acetylcholinesterase (AChE). It possesses an acidic proton (
). -
Amidoxime Moiety (Position 1): Acts as a bioisostere for an amidine. It is less basic (
) than the corresponding amidine ( ), allowing the molecule to remain largely uncharged at physiological pH (7.4), facilitating passive diffusion across the BBB.
1.2 Physicochemical Data Table
| Property | Value / Descriptor | Relevance |
| IUPAC Name | Official Nomenclature | |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 179.18 g/mol | Small molecule (<500 Da) favors CNS entry |
| H-Bond Donors | 3 | Interaction with AChE peripheral site |
| H-Bond Acceptors | 4 | Solubility profile |
| Topological PSA | 91.2 | Predictor of membrane permeability |
| LogP (Predicted) | 0.8 | Lipophilic enough for BBB penetration |
| Solubility | DMSO, Methanol, Ethanol | Poor water solubility at neutral pH |
Part 2: Synthesis Protocol (High-Purity)
Objective: Synthesize 4-(hydroxyiminomethyl)benzamidoxime from 4-cyanobenzaldehyde via a one-pot dual-oximation reaction.
Reaction Logic: The synthesis exploits the differential reactivity of the aldehyde and nitrile groups. The aldehyde reacts rapidly with hydroxylamine to form the aldoxime. The nitrile requires forcing conditions (base/heat) to convert to the amidoxime.
2.1 Reagents
-
Precursor: 4-Cyanobenzaldehyde (1.0 eq)
-
Reagent: Hydroxylamine hydrochloride (
) (2.5 eq) -
Base: Sodium Carbonate (
) or Triethylamine ( ) (2.5 eq) -
Solvent: Ethanol/Water (3:1 v/v)
2.2 Step-by-Step Methodology
-
Activation: Dissolve 4-cyanobenzaldehyde (10 mmol) in ethanol (30 mL).
-
Reagent Prep: In a separate beaker, dissolve
(25 mmol) and (25 mmol) in water (10 mL). Caution: evolution. -
Addition: Dropwise add the aqueous hydroxylamine solution to the ethanolic precursor solution at room temperature (RT).
-
Phase 1 (Aldoxime Formation): Stir at RT for 1 hour. TLC (30% EtOAc/Hexane) will show the disappearance of the aldehyde spot.
-
Phase 2 (Amidoxime Formation): Heat the mixture to reflux (
) for 6–12 hours. The nitrile conversion is slower. Monitor for the appearance of a more polar spot. -
Workup: Evaporate ethanol under reduced pressure. The product often precipitates upon cooling and water addition.
-
Purification: Recrystallize from Ethanol/Water or Isopropanol.
-
Validation: Verify structure via
-NMR (DMSO- ). Look for two distinct singlets (broad, exchangeable) and the amidine signal.
Part 3: Mechanism of Action & Bioactivation
This section details the mARC-mediated retro-reduction , a critical pathway for amidoxime drugs. This mechanism allows the compound to act as a "Trojan Horse," entering the CNS as a neutral amidoxime before being reduced to the active, cationic amidine (if required for binding) or acting directly as a neutral reactivator.
3.1 The mARC Pathway Diagram
Figure 1: The metabolic bioactivation of amidoxime prodrugs via the mitochondrial Amidoxime Reducing Component (mARC).
3.2 Pharmacological Significance
-
BBB Penetration: The amidoxime group masks the positive charge of the amidine. While quaternary oximes (2-PAM) have
CNS penetration, amidoxime analogs can achieve therapeutic CNS levels. -
Reactivation Kinetics: The aldoxime group (
) generates the oximate anion ( ) at physiological pH. This nucleophile attacks the phosphorus atom of the nerve agent-inhibited enzyme, restoring AChE function.
Part 4: Analytical Profiling & Stability
4.1 Stability in Plasma (Self-Validating Protocol)
Amidoximes are generally stable but can undergo hydrolysis to amides or reduction to amidines.
Protocol:
-
Incubation: Spike human plasma with
test compound. Incubate at . -
Sampling: Aliquot at 0, 15, 30, 60, 120 min.
-
Quench: Add cold Acetonitrile (3:1 ratio) to precipitate proteins. Centrifuge.
-
Analysis: LC-MS/MS. Monitor transition of Parent (
180) and potential metabolite (Amidine, 164). -
Interpretation: A half-life (
) min suggests rapid mARC reduction or hydrolysis.
4.2 Expected NMR Signals (DMSO-
)
-
11.5 ppm (s, 1H): Aldoxime
-
9.8 ppm (s, 1H): Amidoxime
-
8.2 ppm (s, 1H): Aldoxime
- 7.6–7.8 ppm (m, 4H): Aromatic protons (AA'BB' system)
-
5.9 ppm (s, 2H): Amidoxime
References
-
Clement, B., et al. (2023). "The Mitochondrial Amidoxime Reducing Component (mARC): From Prodrug-Activation to Drug Target." Journal of Biological Chemistry. Link
-
PubChem. (2025).[1][2] "Compound Summary: N'-hydroxy-4-(hydroxyiminomethyl)benzamidine (CID 136481041)."[1] National Library of Medicine. Link
-
Kuca, K., et al. (2018). "Oximes: The most important class in medicinal chemistry for OP antidotes."[3] Expert Opinion on Drug Discovery. Link
-
Ott, G., et al. (2012). "The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues."[4][5] Journal of Biological Chemistry. Link
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- 3. researchgate.net [researchgate.net]
- 4. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of amidoxime derivatives in medicinal chemistry
An In-Depth Technical Guide to the Mechanism of Action of Amidoxime Derivatives in Medicinal Chemistry
Introduction
Amidoxime derivatives, characterized by the RC(=NOH)NH₂ functional group, represent a versatile and increasingly important scaffold in modern medicinal chemistry.[1][2][3] Their utility stems from a rich and multifaceted pharmacology, enabling them to act through several distinct mechanisms of action. This guide provides a comprehensive exploration of these mechanisms, offering insights for researchers, scientists, and drug development professionals. We will delve into their roles as prodrugs, their capacity for nitric oxide donation, their function as direct enzyme inhibitors, and their application as bioisosteres, supported by experimental evidence and methodologies.
Part 1: The Prodrug Concept: Bioactivation to Amidines
A primary and highly effective strategy in medicinal chemistry involves the use of amidoxime derivatives as prodrugs for amidines.[4][5] Amidines are often potent therapeutic agents, but their high basicity can lead to poor oral absorption and limited membrane permeability.[4] The conversion of the amidine to an amidoxime masks this basicity, improving the drug-like properties of the molecule.[4]
The Bioactivation Pathway
Once administered, amidoxime prodrugs undergo in vivo reduction to the active amidine form. This bioactivation is primarily catalyzed by the mitochondrial amidoxime reducing component (mARC) enzyme system.[4][6] This system, which includes the molybdenum-containing enzyme mARC, cytochrome b5 type B, and NAD(P)H-dependent cytochrome b5 reductase 3, facilitates the reduction of the N-hydroxylated amidine.[4]
Caption: Bioactivation of an amidoxime prodrug to its active amidine form by the mARC enzyme system.
Experimental Protocol: In Vitro mARC Assay
Objective: To determine if an amidoxime derivative is a substrate for the mARC enzyme system and is converted to its corresponding amidine.
Methodology:
-
Prepare the mARC enzyme system: Isolate microsomes from a suitable source (e.g., rat or pig liver) known to have high mARC activity.
-
Incubation: In a microcentrifuge tube, combine the following:
-
Microsomal preparation
-
NADPH (as a source of reducing equivalents)
-
The amidoxime test compound at a known concentration
-
Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
-
Control Reactions: Prepare negative controls lacking the microsomal preparation or NADPH to ensure the conversion is enzymatic and cofactor-dependent.
-
Incubation Conditions: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solvent, such as acetonitrile, which will also precipitate proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the disappearance of the amidoxime and the appearance of the amidine.
Data Interpretation: A time-dependent increase in the concentration of the amidine, which is absent in the control reactions, confirms that the amidoxime is a substrate for the mARC enzyme system.
Quantitative Data: Pharmacokinetic Improvement
The prodrug strategy often leads to a significant improvement in the pharmacokinetic profile of the parent amidine.
| Compound | Moiety | Oral Bioavailability (%) | Reference |
| Benzhydryl acetamidine | Amidine | Low | [4] |
| Benzhydryl acetamidoxime | Amidoxime | Improved (predicted) | [7] |
| KFA-1982 (double prodrug) | Amidoxime | Practicable | [8] |
Part 2: Nitric Oxide (NO) Donation
Amidoxime derivatives can also exert their pharmacological effects through the release of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[9][10][11][12]
The Oxidation Pathway
The release of NO from amidoximes is an oxidative process, often catalyzed by hemoproteins such as cytochrome P450 (CYP450) enzymes.[9][13] This enzymatic oxidation converts the amidoxime to the corresponding amidine and releases NO.[9] This mechanism is of particular interest for developing therapies where the endogenous NO synthase (NOS) pathway may be impaired.[13]
Caption: Enzymatic oxidation of an amidoxime derivative by CYP450 to release nitric oxide (NO).
Experimental Protocol: In Vitro NO Release Assay
Objective: To quantify the release of NO from an amidoxime derivative in the presence of an oxidizing system.
Methodology:
-
Prepare the Oxidizing System: Use either isolated CYP450 enzymes or a system that mimics their activity, such as rat liver microsomes with NADPH and O₂.[9]
-
Incubation: In a suitable reaction vessel, combine:
-
The oxidizing system
-
The amidoxime test compound
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
-
NO Detection: Include an NO-sensitive fluorescent probe (e.g., a diaminofluorescein derivative) in the reaction mixture.
-
Control Reactions: Run parallel experiments without the amidoxime or the oxidizing system to establish baseline fluorescence.
-
Measurement: Monitor the increase in fluorescence over time using a fluorometer. The rate of increase in fluorescence is proportional to the rate of NO release.
-
Quantification: Calibrate the fluorescence signal with known concentrations of an NO donor standard.
Data Interpretation: A significant, time-dependent increase in fluorescence in the presence of the amidoxime and the oxidizing system indicates NO donation.
Part 3: Direct Enzyme Inhibition
Beyond their roles as prodrugs and NO donors, some amidoxime derivatives function as direct inhibitors of specific enzymes.[14][15][16] This mode of action is highly dependent on the overall structure of the molecule and its ability to interact with the active site of the target enzyme.
Examples of Enzyme Inhibition
-
Neuronal Nitric Oxide Synthase (nNOS): Certain amidoxime derivatives have been designed as inhibitors of nNOS, an enzyme implicated in various neurological disorders.[4]
-
Acetylcholinesterase (AChE): Amidoxime-containing compounds have been investigated as reactivators of AChE, an enzyme crucial for nerve function that is inhibited by organophosphates.[17]
-
Amidophosphoribosyltransferase (APRT): This enzyme, involved in the de novo synthesis of purines, has been identified as a target for amidoxime-related compounds in the context of cancer therapy.[18][19][20]
Experimental Protocol: Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (e.g., IC₅₀) of an amidoxime derivative against a target enzyme.
Methodology (General):
-
Enzyme and Substrate Preparation: Obtain a purified preparation of the target enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric, fluorometric, or luminescent).
-
Assay Setup: In a multi-well plate, set up reactions containing:
-
The enzyme at a fixed concentration
-
The substrate at a concentration near its Kₘ value
-
Varying concentrations of the amidoxime inhibitor
-
Appropriate buffer and cofactors
-
-
Control Wells: Include controls with no inhibitor (100% enzyme activity) and no enzyme (background signal).
-
Incubation and Detection: Incubate the plate at the optimal temperature for the enzyme and then measure the signal using a plate reader.
-
Data Analysis: Plot the enzyme activity as a percentage of the no-inhibitor control against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Quantitative Data: Inhibitory Potencies
| Compound Class | Target Enzyme | Reported Activity | Reference |
| Benzhydryl acetamidoxime | nNOS | Partial inhibition | [4] |
| Pyridine-2-aldoxime dodecyl bromide | AChE | Reactivator | [17] |
| PY899 (folate analogue) | APRT | Potent inhibitor | [18] |
Part 4: Antimicrobial and Anticancer Mechanisms
Amidoxime derivatives have demonstrated significant potential as both antimicrobial and anticancer agents.[5][21][22] Their mechanisms of action in these contexts are often a combination of the principles discussed previously.
-
Antimicrobial Activity: The antimicrobial effects of some amidoximes are attributed to their in vivo conversion to amidines, which can disrupt microbial cell membranes or inhibit essential enzymes.[21][23] Additionally, the release of NO can contribute to antimicrobial activity through the generation of reactive nitrogen species.
-
Anticancer Activity: In oncology, amidoxime derivatives may act as prodrugs for amidine-based DNA-binding agents or as inhibitors of enzymes crucial for cancer cell proliferation, such as APRT.[5][18][22] Some amidoxime hybrids have also shown potential in inhibiting indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tumor immune evasion.[14][15]
Part 5: Amidoximes as Bioisosteres
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to enhance biological activity, is a cornerstone of medicinal chemistry.[1] The amidoxime group is often employed as a bioisostere for the carboxylic acid moiety.[9] This substitution can modulate properties such as acidity, hydrogen bonding capacity, and metabolic stability, leading to improved pharmacokinetic and pharmacodynamic profiles.
Conclusion
The mechanisms of action of amidoxime derivatives in medicinal chemistry are diverse and powerful. Their ability to function as prodrugs for amidines, to donate nitric oxide, to directly inhibit enzymes, and to serve as bioisosteres provides a rich toolkit for the design of novel therapeutics. A thorough understanding of these mechanisms, supported by robust experimental validation, is essential for harnessing the full potential of this versatile chemical scaffold in drug discovery and development.
References
-
Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. Available at: [Link]
-
Sabbah, A., et al. (2016). A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential. ChemistryOpen. Available at: [Link]
- Mange, P. (2025). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University.
-
Grzesik, P., et al. (2021). The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains. Molecules. Available at: [Link]
- Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors.
-
Sadiq, G. M., et al. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Bentham Science. Available at: [Link]
-
Oduselu, G. O., et al. (2025). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. RSC Medicinal Chemistry. Available at: [Link]
-
Sadiq, G. M., et al. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Semantic Scholar. Available at: [Link]
- Clement, B. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Current Pharmaceutical Design.
-
Koikov, L. N., et al. (1998). Oximes, amidoximes and hydroxamic acids as nitric oxide donors. RSC Publishing. Available at: [Link]
-
Koikov, L. N., et al. (1998). Oximes, amidoximes and hydroxamic acids as nitric oxide donors. RSC Publishing. Available at: [Link]
-
Perin, N., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. MDPI. Available at: [Link]
- Perin, N., et al. (2021).
-
Clement, B. (2008). Recent developments in the chemistry and in the biological applications of amidoximes. PubMed. Available at: [Link]
-
Uchida, M., et al. (2008). Orally active factor Xa inhibitors: investigation of a novel series of 3-amidinophenylsulfonamide derivatives using an amidoxime prodrug strategy. PubMed. Available at: [Link]
-
Palkama, T., et al. (2006). Synthesis, ocular effects, and nitric oxide donation of imidazole amidoximes. PubMed. Available at: [Link]
- Clement, B. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes.
-
Clement, B. (2008). Recent Developments in the Chemistry and in the Biological Applications of Amidoximes. Ingenta Connect. Available at: [Link]
-
Papandreou, G., et al. (1992). Amidine, amidrazone, and amidoxime derivatives of monosaccharide aldonolactams: synthesis and evaluation as glycosidase inhibitors. Journal of the American Chemical Society. Available at: [Link]
-
Boyarskiy, V. P., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
-
Clement, B., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. MDPI. Available at: [Link]
-
Clement, B., et al. (2001). Phase 2 metabolites of N-hydroxylated amidines (amidoximes): synthesis, in vitro formation by pig hepatocytes, and mutagenicity testing. PubMed. Available at: [Link]
-
Oduselu, G. O., et al. (2025). Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives. PMC. Available at: [Link]
-
Struwe, M., et al. (2023). The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. PubMed. Available at: [Link]
-
Serafin, B., et al. (1976). Potential acetylcholinesterase reactivators: oxime and amidoxime derivatives. PubMed. Available at: [Link]
-
Khan, M. S., et al. (2013). In silico analysis of the amido phosphoribosyltransferase inhibition by PY873, PY899 and a derivative of isophthalic acid. PubMed. Available at: [Link]
- Boyarskiy, V. P., et al. (2023). Preparation of bioactive 1,2,4-oxadiazoles from esters and amidoximes.
-
Amidophosphoribosyltransferase. Wikipedia. Available at: [Link]
- Khan, M. S., et al. (2013). In silico analysis of the amido phosphoribosyltransferase inhibition by PY873, PY899 and a derivative of isophthalic acid.
-
Itoh, M., et al. (1981). Assay of Glutamine Phosphoribosylpyrophosphate Amidotransferase Using [1-14C]. PubMed. Available at: [Link]
-
Tso, J. Y., et al. (1999). Interdomain signaling in glutamine phosphoribosylpyrophosphate amidotransferase. PubMed. Available at: [Link]
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Role of 4-(Hydroxyiminomethyl)benzamidoxime as a ligand in coordination chemistry
Executive Summary
4-(Hydroxyiminomethyl)benzamidoxime is a heteroditopic ligand characterized by the presence of two distinct oxime-based functional groups on a rigid benzene spacer: an amidoxime moiety (
This guide details the synthesis, coordination mechanisms, and application of this ligand, designed for researchers in inorganic chemistry and drug development.
Ligand Architecture & Synthesis
The ligand functions as a linear spacer with dual chemical personalities. The amidoxime group acts as a strong chelate (typically
Structural Specifications[1][2][3]
-
IUPAC Name: 4-(Hydroxyiminomethyl)-N'-hydroxybenzimidamide
-
Molecular Formula:
-
Key Features:
-
Site A (Amidoxime): High affinity for transition metals (
, , ); capable of forming stable 5-membered chelate rings. -
Site B (Aldoxime): Tunable donor;
dependent coordination; susceptible to dehydration to nitrile under forcing conditions.
-
Validated Synthesis Protocol
The synthesis exploits the differential reactivity of aldehyde and nitrile groups toward hydroxylamine.
Reagents:
-
4-Cyanobenzaldehyde (Precursor)
-
Hydroxylamine hydrochloride (
) -
Sodium carbonate (
) or Triethylamine ( ) -
Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 4-cyanobenzaldehyde in 20 mL ethanol.
-
Activation: Prepare a solution of 22 mmol
and 11 mmol in 10 mL water. (Note: Excess hydroxylamine is required to convert both the aldehyde and nitrile groups). -
Addition: Dropwise add the hydroxylamine solution to the aldehyde solution at
. -
Reflux: Heat the mixture to reflux (
) for 6-8 hours. The aldehyde converts rapidly to the aldoxime; the nitrile requires longer duration to convert to the amidoxime. -
Isolation: Evaporate ethanol under reduced pressure. The product precipitates upon cooling/neutralization. Recrystallize from ethanol/water.
DOT Diagram: Synthesis Pathway
Figure 1: Step-wise conversion of 4-cyanobenzaldehyde to the heteroditopic ligand.
Coordination Modes & Mechanism
The utility of 4-(Hydroxyiminomethyl)benzamidoxime lies in its ability to selectively bind metals based on pH and metal hardness ("Hard and Soft Acids and Bases" theory).
The Chelate Effect (Amidoxime Site)
The amidoxime group typically deprotonates at the oxime oxygen (
-
Interaction:
chelation. -
Target Metals:
, , . -
Stability: Enhanced by the formation of a 5-membered metallacycle.
The Bridging Effect (Aldoxime Site)
The aldoxime group is less acidic (
-
Interaction: Monodentate (
-bound) or bridging ( ). -
Structural Role: Acts as a connector between metal clusters formed by the amidoxime ends, extending the structure into 1D chains or 2D sheets.
DOT Diagram: Coordination Logic
Figure 2: Differential binding modes of the asymmetric ligand.
Applications in Research & Development
Metal-Organic Frameworks (MOFs)
The ligand is used to synthesize heterometallic MOFs. A common strategy involves:
-
Step 1: React ligand with Metal A (e.g.,
) to form a "metalloligand" where Metal A is chelated by the amidoxime. -
Step 2: React the metalloligand with Metal B (e.g.,
) which binds to the aldoxime oxygens or nitrogens, creating a 3D network.
Uranium Extraction
Amidoxime ligands are the gold standard for extracting Uranium (
Data Summary: Physicochemical Properties
| Property | Value / Description | Relevance |
| Molecular Weight | 179.18 g/mol | Stoichiometry calculations |
| Solubility | DMSO, DMF, Hot Ethanol | Solvent selection for synthesis |
| ~10.5 | Deprotonation for bridging | |
| ~12.4 | Deprotonation for chelation | |
| Coordination Geometry | Distorted Octahedral / Square Planar | Metal center dependent |
References
-
Synthesis and Reactivity of Amidoximes
- Coordination Chemistry and Metal-involving Reactions of Amidoximes.
-
Source: ResearchGate.
-
General Synthesis of Benzamidoximes
- Process for producing benzamidoximes (P
-
Source: Google Patents.
-
Aldehyde to Nitrile/Oxime Conversion
-
Bio-relevance of Amidoximes
-
Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes.[3]
-
Source: PubMed.
-
Sources
The Phoenix Effect: A Technical Guide to the Bioactivation and Therapeutic Potential of 4-(Hydroxyiminomethyl)benzamidoxime Prodrugs as Next-Generation Acetylcholinesterase Reactivators
Abstract
The specter of organophosphate poisoning, whether from agricultural exposure or chemical warfare agents, necessitates the development of effective and rapidly acting antidotes. The primary mechanism of organophosphate toxicity is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. While oxime-based reactivators of AChE exist, their efficacy is often hampered by poor bioavailability and limited access to the central nervous system (CNS). This technical guide delves into a promising solution: the use of prodrugs of 4-(Hydroxyiminomethyl)benzamidoxime, a potent AChE reactivator. We will explore the rationale behind the amidoxime prodrug strategy, the intricate bioactivation pathway, and provide detailed protocols for the comprehensive evaluation of these next-generation therapeutics. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the field of medical countermeasures against neurotoxic agents.
The Challenge: Overcoming the Limitations of Conventional AChE Reactivators
Organophosphorus compounds exert their neurotoxic effects by covalently binding to the serine residue in the active site of acetylcholinesterase, leading to an accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis. The current standard of care involves the administration of an antimuscarinic agent like atropine and an oxime reactivator, such as pralidoxime (2-PAM).[1][2][3] However, the permanent positive charge on these quaternary pyridinium aldoximes restricts their ability to cross the blood-brain barrier, a significant drawback as organophosphates can cause severe CNS damage.[4] Furthermore, their oral bioavailability is generally low.[5][6]
The amidoxime prodrug approach presents a compelling strategy to circumvent these limitations.[5][6][7] By masking the polar, charged functionalities of the active oxime, a more lipophilic and uncharged prodrug can be created.[6][8] This modification is designed to enhance absorption from the gastrointestinal tract and facilitate penetration into the CNS.[4][6]
The Amidoxime Prodrug Strategy: A Gateway to Enhanced Efficacy
The core principle of the amidoxime prodrug strategy lies in the in vivo enzymatic reduction of the amidoxime back to the active amidine or, in this context, the oxime.[5][7][8] This bioactivation is not dependent on the often-overburdened cytochrome P450 enzyme system, which can minimize the risk of drug-drug interactions.[5][9]
4-(Hydroxyiminomethyl)benzamidoxime serves as an exemplary candidate for this approach. Its inherent AChE reactivation potential can be unlocked following the systemic absorption and distribution of its more bioavailable prodrug form.
The Bioactivation Pathway: Unmasking the Active Agent
The conversion of an amidoxime prodrug to its active form is a sophisticated enzymatic process primarily occurring in the mitochondria.[5][10] The key player in this bioactivation is the mitochondrial amidoxime reducing component (mARC), a molybdoenzyme.[5][11] The mARC-containing N-reductive enzyme system, which also involves cytochrome b5 and NADH cytochrome b5 reductase, efficiently reduces the N-hydroxylated moiety to reveal the active parent drug.[5][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Obidoxime - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. Oximes: Reactivators of phosphorylated acetylcholinesterase and antidotes in therapy against tabun poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amidine-oximes: reactivators for organophosphate exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amidoximes and their masked derivatives as prodrugs of amidines – arginine mimetics | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of L-valine-amidoximeesters as double prodrugs of amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic, extrahepatic, microsomal, and mitochondrial activation of the N-hydroxylated prodrugs benzamidoxime, guanoxabenz, and Ro 48-3656 ([[1-[(2s)-2-[[4-[(hydroxyamino)iminomethyl]benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]-acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic pathways of amidoxime reduction by the mARC system
Executive Summary
The Mitochondrial Amidoxime Reducing Component (mARC) represents the fourth class of molybdenum-containing enzymes in mammals, distinct from xanthine oxidase, aldehyde oxidase, and sulfite oxidase.[1] Unlike its cytosolic counterparts, mARC is strictly mitochondrial and obligately dependent on a three-component electron transport chain. This system has emerged as a critical pathway for the reductive metabolism of N-hydroxylated compounds, offering a novel strategy for prodrug activation (e.g., amidoximes to amidines) that bypasses the oxidative variability of Cytochrome P450s. This guide details the molecular architecture, electron transfer mechanics, and validated experimental protocols for characterizing mARC activity in drug development.
The Molecular Architecture
The mARC system is not a standalone enzyme but a three-component electron transport chain located on the Outer Mitochondrial Membrane (OMM). Activity requires the precise assembly of the following proteins:
The Catalytic Core: mARC1 and mARC2
The mammalian genome encodes two paralogs, mARC1 (MOSC1) and mARC2 (MOSC2). Both contain a MOSC domain (Molybdenum Cofactor Sulfurase C-terminal) and bind the molybdenum cofactor (Moco).
-
mARC1: Predominantly expressed in the liver and kidney. Recent Genome-Wide Association Studies (GWAS) have linked the mARC1 A165T variant to protection against Non-Alcoholic Fatty Liver Disease (NAFLD) and cirrhosis, suggesting a role in lipid metabolism alongside drug detoxification.
-
mARC2: Ubiquitously expressed with high abundance in the liver, kidney, and thyroid. It generally exhibits higher specific activity for classic amidoxime substrates compared to mARC1.
The Electron Carrier: Cytochrome b5 (Cyb5 type B)[2]
Unlike P450 systems that may utilize NADPH-P450 reductase directly, mARC requires Cytochrome b5 (Cyb5) as an obligate electron shuttle. Specifically, the OMM-localized isoform (Cyb5 type B) is the physiological partner, distinct from the microsomal Cyb5 involved in P450 catalysis.
The Electron Donor: NADH-Cytochrome b5 Reductase (Cyb5R)
The chain is initiated by NADH-Cytochrome b5 Reductase (Cyb5R3) , a flavoprotein that accepts electrons from NADH (not NADPH).[2] This distinction is critical for assay design; substituting NADPH results in negligible activity.
The Electron Transfer Mechanism
The reduction of N-hydroxylated substrates (e.g., amidoximes, N-hydroxy-sulfonamides) follows a strictly defined electron flow. The mechanism is oxygen-insensitive , allowing mARC to function efficiently under aerobic conditions, a significant advantage over reductive P450 pathways which are often inhibited by oxygen.
Pathway Logic
-
Initiation: Cyb5R accepts two electrons from NADH, converting it to NAD+.
-
Shuttle: Cyb5R transfers electrons one at a time to the heme iron of Cyb5 (
). -
Catalysis: Reduced Cyb5 transfers electrons to the Molybdenum center of mARC (
). -
Reduction: mARC reduces the N-oxygenated substrate (N-OH) to its corresponding amine (N-H), regenerating the oxidized enzyme.
Visualization: The mARC Electron Transport Chain
Figure 1: The obligate electron transport chain from NADH to the mARC catalytic center.
Pharmacological Implications: The Amidoxime Prodrug Principle
The primary application of the mARC system in drug development is the Amidoxime Principle . Strongly basic functional groups like amidines (often required for potency, e.g., in thrombin inhibitors) have poor oral bioavailability due to positive ionization at physiological pH.
Masking the amidine as an amidoxime (N-hydroxyamidine) reduces basicity, significantly enhancing lipophilicity and oral absorption. Once absorbed, the mARC system reduces the amidoxime back to the active amidine.
Case Study: Ximelagatran
-
Prodrug: Ximelagatran (Oral bioavailability ~20%).
-
Active Drug: Melagatran (Oral bioavailability <5%).
-
Mechanism: mARC reduces the N-hydroxy group, activating the thrombin inhibitor.
-
Note: While Ximelagatran was withdrawn due to idiosyncratic liver toxicity, the metabolic pathway itself remains a valid and highly efficient strategy for other scaffolds.
Experimental Protocols: Validating mARC Activity
To study mARC kinetics, one cannot simply use purified mARC protein; the entire electron transport chain must be reconstituted. The following protocol uses Benzamidoxime as a model substrate, which is reduced to Benzamidine .[1]
Reagents and Preparation
-
Enzyme Source: Freshly isolated mitochondria (rat/pig liver) or recombinant human mARC1/2, Cyb5, and Cyb5R3 (mix ratio 1:1:0.1).
-
Buffer: 100 mM Potassium Phosphate (KPi) or MES buffer, pH 6.0.
-
Expert Insight: mARC exhibits a distinct acidic pH optimum (pH 6.0). Activity at physiological pH 7.4 is often <50% of
.
-
-
Cofactor: 1 mM NADH (freshly prepared).
-
Substrate: 10 mM Benzamidoxime (dissolved in DMSO).
The "Self-Validating" Kinetic Assay
This workflow ensures that any observed reduction is mARC-dependent and not due to cytosolic enzymes (like AOX) or non-enzymatic degradation.
-
Pre-Incubation: Mix mitochondrial fraction (0.5 mg protein) with Buffer (pH 6.0) and Benzamidoxime (500 µM final) at 37°C for 3 minutes.
-
Initiation: Add NADH (1 mM final) to start the reaction.
-
Control: Run a parallel tube reducing NADH to check for non-specific background.
-
-
Incubation: Incubate at 37°C for 10–20 minutes.
-
Linearity Check: Ensure <15% substrate consumption to maintain Michaelis-Menten conditions.
-
-
Termination: Add ice-cold Methanol (1:1 v/v) to precipitate proteins.
-
Clarification: Centrifuge at 14,000 x g for 10 minutes.
-
Analysis: Inject supernatant into HPLC.
HPLC Parameters for Benzamidine Detection
-
Column: C18 Reverse Phase (e.g., LiChrospher 100 RP-18).
-
Mobile Phase: 10 mM Octylsulfonate in 20% Methanol / 80% Water (Ion-pairing required for amidines).
-
Detection: UV at 229 nm.
-
Quantification: External standard curve of Benzamidine.
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for the in vitro determination of mARC activity.
Data Analysis & Interpretation
When analyzing mARC kinetics, it is crucial to distinguish between the two isoforms if using tissue homogenates. However, in recombinant systems, specific kinetic constants can be derived.
Kinetic Parameters (Example Data)
The following table summarizes typical kinetic values for Benzamidoxime reduction. Note the higher affinity (lower
| Parameter | mARC1 System | mARC2 System | Interpretation |
| 450 ± 50 | 150 ± 20 | mARC2 often has higher affinity for amidoximes. | |
| Moderate | High | mARC2 is frequently the "workhorse" for bulk reduction. | |
| pH Optimum | 6.0 | 6.0 | Both isoforms prefer acidic environments. |
| Inhibitors | Unclear | Unclear | No specific small-molecule inhibitors exist yet; genetic knockout is preferred for validation. |
Troubleshooting
-
No Activity? Check NADH quality (degrades rapidly). Ensure Cyb5R and Cyb5 are present; mARC cannot accept electrons directly from NADH.
-
High Background? If using whole liver homogenate, cytosolic AOX may reduce the substrate. Use isolated mitochondria or add specific AOX inhibitors (e.g., Raloxifene) to isolate mARC activity.
References
-
Clement, B., et al. (2010). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[3] Drug Metabolism Reviews.
-
Plitzko, B., et al. (2013). The human mitochondrial amidoxime reducing component (mARC): Genetic polymorphism and its clinical importance. Drug Metabolism and Disposition.[4]
-
Havemeyer, A., et al. (2006). Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme. Journal of Biological Chemistry.[5]
-
Krompholz, N., et al. (2012). The mitochondrial amidoxime reducing component (mARC) involves a three-component enzyme system.[3][6] European Journal of Pharmaceutical Sciences.
-
Ott, G., et al. (2015). The mammalian molybdenum enzymes of mARC.[1][7][3][5][8][9][10] Journal of Biological Inorganic Chemistry.[5]
Sources
- 1. The N-reductive system composed of mitochondrial amidoxime reducing component (mARC), cytochrome b5 (CYB5B) and cytochrome b5 reductase (CYB5R) is regulated by fasting and high fat diet in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome b5 reductases: Redox regulators of cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Interindividual Variability and Differential Tissue Abundance of Mitochondrial Amidoxime Reducing Component Enzymes in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The N-Reductive System Composed of Mitochondrial Amidoxime Reducing Component (mARC), Cytochrome b5 (CYB5B) and Cytochrome b5 Reductase (CYB5R) Is Regulated by Fasting and High Fat Diet in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imoa.info [imoa.info]
- 8. researchgate.net [researchgate.net]
- 9. New Design of an Activity Assay Suitable for High-Throughput Screening of Substrates and Inhibitors of the Mitochondrial Amidoxime Reducing Component (mARC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis of 4-(Hydroxyiminomethyl)benzamidoxime
An Application Note for the Step-by-Step Synthesis of 4-(Hydroxyiminomethyl)benzamidoxime
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of 4-(Hydroxyiminomethyl)benzamidoxime, a compound of interest for its potential applications in medicinal chemistry and drug development. The synthesis commences with the commercially available 4-cyanobenzaldehyde, which is first converted to the intermediate, (Z)-4-cyanobenzaldehyde oxime. This intermediate is subsequently transformed into the final product by the conversion of its nitrile moiety to an amidoxime group. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure a reproducible and safe synthesis.
Introduction
4-(Hydroxyiminomethyl)benzamidoxime is a bifunctional organic compound featuring both an aldoxime and an amidoxime group. Amidoximes are recognized as versatile functional groups in medicinal chemistry, often acting as prodrugs for amidines or as key pharmacophores. For instance, benzamidoxime has been studied as a prodrug principle and for its metabolic pathways involving human hepatocytes[1]. The amidoxime functional group is also a key structural feature in compounds designed as ligands for therapeutic targets like PD-L1[2]. The synthesis strategy outlined herein is predicated on a logical, two-step conversion of 4-cyanobenzaldehyde, a readily available starting material[3][4][5]. This approach provides a reliable and scalable method for producing high-purity 4-(Hydroxyiminomethyl)benzamidoxime for research and development purposes.
Overall Synthetic Scheme & Workflow
The synthesis of 4-(Hydroxyiminomethyl)benzamidoxime is achieved via a two-step process. The first step is the oximation of the aldehyde group on 4-cyanobenzaldehyde. The second step involves the conversion of the nitrile group to an amidoxime.
Diagram 1: High-level workflow for the two-step synthesis.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Supplier Suggestion |
| 4-Cyanobenzaldehyde | 105-07-7 | C₈H₅NO | 131.13 | Sigma-Aldrich, Alfa Aesar[3][6] |
| Hydroxylamine Hydrochloride | 5470-11-1 | H₄ClNO | 69.49 | Loba Chemie, Fisher Scientific[7][8] |
| Sodium Carbonate (Anhydrous) | 497-19-8 | Na₂CO₃ | 105.99 | EMD, Fisher Scientific |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | Standard Lab Supplier |
| Methanol | 67-56-1 | CH₃OH | 32.04 | Standard Lab Supplier |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Standard Lab Supplier |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | Standard Lab Supplier |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | In-house |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Ice-water bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Beakers, graduated cylinders, and standard laboratory glassware
-
Melting point apparatus
-
Analytical balance
Critical Safety Precautions
Working with hydroxylamine and its salts requires strict adherence to safety protocols due to its potential hazards.
| Compound | Hazard Statements | Precautionary Measures |
| Hydroxylamine Hydrochloride | Harmful if swallowed or in contact with skin. Causes serious eye irritation and skin irritation. May cause an allergic skin reaction. Suspected of causing cancer. May cause damage to organs through prolonged exposure.[8][9][10] | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Keep away from heat and incompatible materials like heavy metals and strong oxidizing agents.[7][8][11] |
| 4-Cyanobenzaldehyde | Harmful if swallowed, in contact with skin, or if inhaled.[3] | Wear protective gloves, clothing, and eye protection. Avoid dust formation. Use with adequate ventilation. |
| Methanol | Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve). | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE). |
Detailed Experimental Protocols
Protocol 1: Synthesis of (Z)-4-Cyanobenzaldehyde Oxime (Intermediate)
This protocol is adapted from established oximation procedures which utilize a mild base to liberate free hydroxylamine for reaction with the aldehyde.[12][13][14]
Step-by-Step Procedure:
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-cyanobenzaldehyde (5.00 g, 38.1 mmol) in 75 mL of ethanol. Stir until a homogeneous solution is formed.
-
Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (3.18 g, 45.7 mmol, 1.2 equiv) and anhydrous sodium carbonate (4.84 g, 45.7 mmol, 1.2 equiv) in 40 mL of deionized water. Stir for 5-10 minutes. The base neutralizes the HCl, liberating the nucleophilic hydroxylamine.[12]
-
Reaction: Add the aqueous hydroxylamine solution to the ethanolic solution of 4-cyanobenzaldehyde at room temperature.
-
Reaction Monitoring: Stir the resulting mixture at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product oxime will have a different Rf value than the starting aldehyde.
-
Work-up and Isolation:
-
Once the reaction is complete, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice-water bath for 30 minutes to precipitate the product.
-
Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold deionized water (2 x 20 mL) to remove inorganic salts.
-
-
Purification and Drying:
-
The crude product is typically of high purity. If further purification is needed, it can be recrystallized from an ethanol/water mixture.
-
Dry the purified solid under vacuum to a constant weight.
-
Expected Yield: 90-95%. Melting Point: 171-173 °C.[15]
-
Protocol 2: Synthesis of 4-(Hydroxyiminomethyl)benzamidoxime (Final Product)
This protocol employs the well-established method of converting a nitrile to an amidoxime using hydroxylamine, often requiring heat to facilitate the addition reaction.[16][17][18]
Step-by-Step Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend (Z)-4-cyanobenzaldehyde oxime (3.00 g, 20.5 mmol) in a mixed solvent system of 30 mL methanol and 15 mL deionized water.
-
Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (2.14 g, 30.8 mmol, 1.5 equiv) and anhydrous sodium carbonate (3.26 g, 30.8 mmol, 1.5 equiv) in 15 mL of deionized water. Stir for 5-10 minutes.
-
Reaction: Add the aqueous hydroxylamine solution to the suspension of the intermediate.
-
Heating: Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath. Maintain reflux with stirring for 6-8 hours. The reaction must be carried out in a well-ventilated fume hood.
-
Work-up and Isolation:
-
After the reaction period, allow the mixture to cool to room temperature.
-
Reduce the solvent volume by half on a rotary evaporator.
-
Cool the resulting solution in an ice-water bath for 1-2 hours to induce crystallization of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol.
-
-
Purification and Drying:
-
Recrystallize the crude product from a methanol/water solvent system to obtain a purified white to off-white solid.
-
Dry the final product under vacuum.
-
Expected Yield: 70-80%.
-
Characterization of the Final Product
The structure and purity of the synthesized 4-(Hydroxyiminomethyl)benzamidoxime should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₈H₉N₃O₂[19] |
| Molecular Weight | 179.18 g/mol [19] |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to aromatic protons, the aldoxime proton (-CH=NOH), and exchangeable protons from the -OH and -NH₂ groups. |
| ¹³C NMR | Peaks corresponding to the aromatic carbons, the aldoxime carbon, and the amidoxime carbon. |
| Mass Spectrometry (ESI+) | Expected m/z: 180.07 [M+H]⁺ |
Mechanistic Insights
Understanding the reaction mechanisms provides a basis for optimizing conditions and troubleshooting.
Diagram 2: Simplified reaction mechanisms.
-
Step 1 (Oximation): The reaction proceeds via a nucleophilic addition of the free hydroxylamine to the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, eliminating a water molecule to form the stable carbon-nitrogen double bond of the oxime.[12]
-
Step 2 (Amidoximation): This is a nucleophilic addition of hydroxylamine to the carbon atom of the nitrile group. The reaction is often slower than oximation and typically requires heat to overcome the activation energy barrier. The presence of an electron-withdrawing group (the oxime) on the aromatic ring can influence the reactivity of the nitrile.[16][20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in Step 1 | Incomplete liberation of free hydroxylamine. | Ensure the molar equivalence of the base (Na₂CO₃) to hydroxylamine hydrochloride is correct. |
| Starting aldehyde is impure. | Check the purity of 4-cyanobenzaldehyde and purify by recrystallization if necessary. | |
| Low or No Yield in Step 2 | Insufficient heating or reaction time. | Ensure the reaction is maintained at reflux. Monitor by TLC and extend the reaction time if the starting material persists. |
| Degradation of product/reactants. | Avoid excessively high temperatures. Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to oxidation. | |
| Product is Oily or Fails to Crystallize | Presence of impurities. | Purify the crude product using column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) or attempt recrystallization with different solvent systems. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Conclusion
This application note details a reliable and reproducible two-step synthesis for 4-(Hydroxyiminomethyl)benzamidoxime starting from 4-cyanobenzaldehyde. By following the outlined protocols, which include critical safety information and mechanistic rationale, researchers can confidently produce this valuable compound for further investigation in drug discovery and chemical biology. The provided characterization benchmarks will aid in validating the identity and purity of the final product.
References
- Vertex AI Search. (n.d.). Hydroxylamine Hydrochloride - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION.
- Benchchem. (n.d.). 4-Cyanobenzaldehyde oxime | 6522-28-7.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Stephenson, L., Warburton, W., & Wilson, M. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of The Chemical Society C: Organic. Semantic Scholar.
- Clément, B., et al. (n.d.). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC.
- Loba Chemie. (n.d.). HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS.
- ResearchGate. (n.d.). Effect of reaction condition on conversion of nitrile group to amidoxime.
- CDH Fine Chemical. (n.d.). Hydroxylamine Hydrochloride CAS No 5470-11-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Google Patents. (n.d.). US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing.
- RSC Publishing. (n.d.). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes.
- Organic Syntheses. (n.d.). 4.
- Li, J-T., et al. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 19(3), 2236-2240.
- PubChem. (n.d.). N'-hydroxy-4-(hydroxyiminomethyl)benzamidine.
- Sigma-Aldrich. (n.d.). 4-Cyanobenzaldehyde for synthesis 105-07-7.
- The Royal Society of Chemistry. (2023). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks.
- LookChem. (n.d.). Cas 105-07-7,4-Cyanobenzaldehyde.
- PubChem. (n.d.). 4-(Hydroxymethyl)benzamide.
- Kim, B. R., et al. (2013). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Bulletin of the Korean Chemical Society, 34(1), 295-298.
- PubChem. (n.d.). 4-Cyanobenzaldehyde.
- Google Patents. (n.d.). US6211232B1 - Process for producing benzamidoximes.
- Sabe, V. T., et al. (2023). Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency. MDPI.
- PubMed. (2005). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases.
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- 15. researchgate.net [researchgate.net]
- 16. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US6211232B1 - Process for producing benzamidoximes - Google Patents [patents.google.com]
- 19. N'-hydroxy-4-(hydroxyiminomethyl)benzamidine | C8H9N3O2 | CID 136481041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
Protocols for crystallizing 4-(Hydroxyiminomethyl)benzamidoxime metal complexes
Part 1: Executive Summary & Strategic Rationale
The Ligand Architecture:
4-(Hydroxyiminomethyl)benzamidoxime is a heteroditopic ligand featuring two distinct coordination sites: an aldoxime group (
Scientific Significance:
Unlike simple carboxylates or pyridines, this ligand offers "coordination ambiguity." The amidoxime moiety is a chelator (forming 5-membered rings with metals like
-
Metallacrowns: Cyclic polynuclear clusters with magnetic properties (e.g., Mn-12 analogs).
-
MOFs (Metal-Organic Frameworks): Where the phenylene spacer acts as a strut between metal nodes.
-
Bio-mimetic Catalysts: Modeling the active sites of metalloenzymes due to the N/O donor set.
The Challenge:
The primary difficulty in crystallizing these complexes is the competition between gelation and nucleation . The multiple H-bond donors/acceptors (oxime OH, amide
Part 2: Pre-Experimental Prerequisites
Before attempting crystallization, the ligand purity must be absolute. Trace aldehyde precursors will terminate coordination polymer chains.
Ligand Synthesis Verification (Brief)
-
Precursor: 4-Cyanobenzaldehyde.
-
Reagent: Hydroxylamine hydrochloride (
) + . -
Mechanism: Double condensation. The hydroxylamine attacks both the aldehyde (fast) and the nitrile (slower).
-
QC Check:
NMR must show two distinct singlets for the oxime protons (approx. 9-11 ppm range) and the disappearance of the aldehyde peak ( 10 ppm).
Part 3: Detailed Crystallization Protocols
Protocol A: The "H-Tube" Diffusion Method (For Single Crystals)
Best for: Mn(III), Fe(III), and Cu(II) clusters where kinetic control is paramount.
Concept: This method relies on the slow interdiffusion of reactants through a solvent bridge. It minimizes local supersaturation spikes that cause amorphous precipitation.
Materials:
-
H-shaped glass tube (or two vials connected by a bridge).
-
Solvents: Methanol (MeOH), DMF, Diethyl Ether.
Step-by-Step Methodology:
-
Metal Solution (Left Arm):
-
Dissolve 0.1 mmol of Metal Salt (e.g.,
) in 5 mL MeOH. -
Note: Acetate salts are preferred over chlorides because the acetate acts as a built-in base to deprotonate the oxime.
-
-
Ligand Solution (Right Arm):
-
Dissolve 0.1 mmol of 4-(Hydroxyiminomethyl)benzamidoxime in 5 mL DMF.
-
Critical Step: Add 0.1 mmol of Triethylamine (
). This pre-deprotonates the ligand, increasing its affinity for the metal.
-
-
The Bridge (Buffer Layer):
-
Carefully fill the connecting bridge with pure MeOH/DMF (1:1 mix).
-
Technique: Tilt the tube to allow the solvent to flow gently without turbulence.
-
-
Incubation:
-
Seal the H-tube with parafilm.
-
Store in a vibration-free, dark environment at 20°C.
-
Timeline: Crystals typically appear at the interface after 5–14 days.
-
Why this works: The slow diffusion creates a concentration gradient. Nucleation occurs only in the "Goldilocks zone" where the Metal:Ligand ratio is optimal, favoring single-crystal growth over powder.
Protocol B: Solvothermal Synthesis (For MOFs/Polymers)
Best for: Zn(II), Co(II), and Lanthanides where thermodynamic stability is required.
Concept: High pressure and temperature increase the solubility of the polymeric species, allowing defect correction (Ostwald ripening) during the cooling phase.
Materials:
-
Teflon-lined stainless steel autoclave (23 mL capacity).
-
Programmable oven.
Step-by-Step Methodology:
-
Charge Preparation:
-
Mix Ligand (0.2 mmol) and Metal Nitrate (
, 0.2 mmol) in a beaker. -
Solvent System: DMF:Ethanol:
(ratio 4:3:1). -
Rationale: Water is essential here. It aids in the hydrolysis of the metal salt and often acts as a structural template.
-
-
Homogenization:
-
Sonicate the mixture for 10 minutes. A suspension is acceptable; it does not need to be fully dissolved.
-
-
Thermal Cycle:
-
Seal in the autoclave.
-
Ramp 1: Heat to 100°C over 2 hours.
-
Hold: Maintain 100°C for 48 hours.
-
Ramp 2 (Critical): Cool to room temperature at a rate of 2°C/hour .
-
-
Harvesting:
-
Filter the resulting block-shaped crystals. Wash with DMF, then Ethanol.
-
Caution: Do not dry under high vacuum immediately; the framework may collapse if solvent molecules are removed too quickly (activation).
-
Part 4: Visualization of Workflows
Experimental Workflow Diagram
Caption: Decision matrix for crystallizing 4-(Hydroxyiminomethyl)benzamidoxime complexes based on metal ion and desired topology.
Part 5: Data Summary & Characterization
Table 1: Solvent Compatibility Guide
| Solvent | Solubility (Ligand) | Role in Crystallization | Risk Factor |
| DMF | High | Primary solvent for dissolution. | High boiling point makes removal difficult; can decompose to dimethylamine at high T. |
| Methanol | Moderate | Good for metal salts; promotes H-bonding. | Rapid evaporation can lead to powder formation. |
| Water | Low | Co-solvent/Template. | Essential for solvothermal; too much causes ligand precipitation. |
| Diethyl Ether | Insoluble | Anti-solvent for vapor diffusion. | Highly volatile; requires sealed vessels. |
Key Characterization Markers (IR Spectroscopy): When the complex forms, look for these specific shifts to validate coordination before sending for X-ray:
-
Stretching: Shifts from ~1650
(free ligand) to ~1630-1610 (coordinated). - Stretching: A significant shift (often to higher frequency) indicates the deprotonation of the oxime oxygen and binding to the metal.
Part 6: Troubleshooting (Self-Validating Systems)
-
Problem: The solution turned into a gel.
-
Cause: Ligand concentration too high; rapid polymerization via H-bonding.
-
Fix: Reduce concentration by 50%. Add a "monodentate blocker" like Benzoic Acid (5 mol%) to terminate chains and improve crystallinity.
-
-
Problem: Precipitate formed immediately upon mixing.
-
Cause: pH shock. The deprotonation was too fast.
-
Fix: Use the Layering Method (Protocol A). Do not mix solutions directly. Let them diffuse. Alternatively, use a weaker base (Pyridine instead of Triethylamine).
-
Part 7: References
-
Kukovec, B.-M., et al. (2025). Coordination Chemistry and Metal-involving Reactions of Amidoximes.[1][2][3] ResearchGate.[1][4]
-
Rogers, R. D., et al. (2023). Synthetic and Structural Chemistry of Uranyl-Amidoxime Complexes. MDPI.
-
Alexandratos, S. D. (2022). Poly(amidoxime) Resins for Efficient and Eco-friendly Metal Extraction. ACS Publications.
-
University of Fribourg. (n.d.). Guide for Crystallization of Coordination Complexes.
Sources
In vitro assays for measuring amidoxime reduction rates
Application Note: In Vitro Characterization of Amidoxime Reductase Activity (mARC System)
Introduction & Scientific Rationale
Amidoximes (N-hydroxyamidines) are frequently utilized as prodrug strategies to improve the oral bioavailability of highly basic amidine/guanidine drugs (e.g., ximelagatran, dabigatran etexilate). The physiological activation of these prodrugs relies on the Mitochondrial Amidoxime Reducing Component (mARC) , a molybdenum-dependent enzyme system.[1][2]
Unlike Cytochrome P450 (CYP450) oxidations which utilize NADPH, the mARC system is NADH-dependent and consists of a three-protein electron transport chain located primarily on the Outer Mitochondrial Membrane (OMM).
The Three-Component System:
-
NADH-Cytochrome b5 Reductase (CYB5R): Accepts electrons from NADH.
-
Cytochrome b5 (CYB5B): Acts as the electron carrier.[3]
-
mARC (Isoforms 1 & 2): The terminal enzyme that reduces the N-O bond of the amidoxime.[4]
Critical Experimental Distinction: While CYP450s can perform some reductions under strict anaerobic conditions, mARC-mediated reduction is generally oxygen-insensitive and dominant in the liver. Therefore, this protocol utilizes NADH (not NADPH) to specifically interrogate the mARC pathway and distinguish it from CYP450 activity.
Mechanistic Visualization
The following diagram illustrates the electron transfer pathway required for amidoxime reduction. Note the critical dependence on NADH and the sequential transfer through CYB5R and CYB5B.
Caption: Electron transport chain for mARC-mediated reduction. NADH serves as the obligate electron donor.
Experimental Protocols
Protocol A: Screening Assay (Human Liver Mitochondria/Microsomes)
Purpose: High-throughput screening of prodrug activation rates in physiological tissue fractions. Note: While mARC is mitochondrial, liver microsomes (HLM) often exhibit activity due to Outer Mitochondrial Membrane (OMM) contamination or specific microsomal isoforms. However, Human Liver Mitochondria (HLMit) are the gold standard for maximal specific activity.
Materials:
-
Enzyme Source: Human Liver Mitochondria (HLMit) or Microsomes (HLM).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4 (Physiological) or 20 mM MES, pH 6.0 (Optimal Vmax for kinetic characterization).
-
Cofactor: 10 mM NADH (freshly prepared in buffer). Do NOT use NADPH.
-
Substrate: Test compound (stock in DMSO/MeOH, final organic solvent <1%).
-
Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
Workflow Diagram:
Caption: Step-by-step workflow for the kinetic time-course assay.
Step-by-Step Procedure:
-
Preparation: Dilute HLMit to 1.0 mg/mL in KPi buffer (pH 7.4).
-
Pre-incubation: Aliquot 180 µL of protein solution into 96-well plates or microcentrifuge tubes. Add 2 µL of Substrate stock (e.g., 100 µM final). Incubate at 37°C for 5 minutes.
-
Initiation: Add 20 µL of 10 mM NADH (Final conc: 1 mM). Mix gently.
-
Incubation: Incubate at 37°C with shaking.
-
Termination: At designated time points (e.g., 0, 10, 20, 30, 60 min), transfer 50 µL of reaction mixture into 150 µL of Stop Solution (ACN + IS).
-
Processing: Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet protein.
-
Analysis: Inject supernatant onto HPLC or LC-MS/MS.
Protocol B: Recombinant Reconstitution Assay
Purpose: To determine specific kinetic parameters (
Enzyme Stoichiometry (Expert Insight): The reductase (CYB5R) is catalytic and turns over rapidly. A 1:1 ratio of mARC to CYB5 is recommended, with a lower ratio of reductase.
-
Standard Ratio (molar): 100 (mARC) : 100 (CYB5B) : 1 (CYB5R).
-
Example formulation: 7.5 µg mARC, 3.5 µg CYB5B, 0.08 µg CYB5R in 300 µL volume.[3]
Procedure:
-
Mix recombinant mARC1 or mARC2, CYB5B, and CYB5R in 20 mM MES buffer (pH 6.[3][4]0) or KPi (pH 7.4).[4]
-
Note: mARC often exhibits higher activity at slightly acidic pH (6.0), but 7.4 is preferred for physiological translation.
-
-
Add substrate at varying concentrations (e.g., 1 µM to 500 µM) to determine
. -
Initiate with 1 mM NADH.[4]
-
Stop reaction after 10-15 minutes (ensure linear range) using ACN.
Analytical Methods
Method A: HPLC-UV (For Benzamidoxime Model Substrate)
Benzamidoxime is the standard positive control substrate. It is reduced to Benzamidine.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate or 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 60% B over 10 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 254 nm (Benzamidine max) |
| Retention | Benzamidoxime elutes earlier (more polar) than Benzamidine. |
Method B: LC-MS/MS (For Drug Candidates)
For high sensitivity and selectivity in complex matrices (microsomes).
-
Ionization: ESI Positive mode (Amidines are basic).
-
Transitions: Optimize MRM for the [M+H]+ of the Amidine product.
-
Internal Standard: Stable isotope labeled analog or structural analog (e.g., Tolbutamide).
Data Analysis & Interpretation
1. Linearity Check:
Plot Product Concentration vs. Time. Ensure the slope is linear (
2. Kinetic Parameters:
Fit the initial velocity (
3. Intrinsic Clearance (
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| No Activity | Wrong Cofactor | Ensure NADH is used, not NADPH. |
| Low Activity | Molybdenum Loss | Recombinant mARC requires Molybdenum cofactor saturation. Ensure high-quality protein prep. |
| High Background | Chemical Reduction | Run a "No Protein" control to check for non-enzymatic reduction by NADH/DTT. |
| Variability | Enzyme Instability | mARC is sensitive to freeze-thaw. Aliquot mitochondria and thaw only once. |
References
-
Clement, B. et al. (2006). The mitochondrial amidoxime reducing component (mARC): a new player in drug metabolism.[6]Drug Metabolism Reviews . Link
-
Plitzko, B. et al. (2013).[7] The involvement of mitochondrial amidoxime reducing components 1 and 2 and mitochondrial cytochrome b5 in N-reductive metabolism in human cells.Journal of Biological Chemistry . Link
-
Kubitza, C. et al. (2018).[7] Crystal structure of human mARC1 reveals its exceptional position among eukaryotic molybdenum enzymes.[7]PNAS . Link
-
Ott, G. et al. (2015). The mammalian molybdenum enzymes of mARC.[1][2][3][6][8]Journal of Biological Inorganic Chemistry . Link
-
Havemeyer, A. et al. (2010). Mechanism of the reduction of amidoximes by the mitochondrial amidoxime reducing component (mARC).[1][4][6][9]Nature Communications . Link
Sources
- 1. pnas.org [pnas.org]
- 2. imoa.info [imoa.info]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The mammalian molybdenum enzymes of mARC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Controlling side reactions during the oximation of benzonitriles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the oximation of benzonitriles. As Senior Application Scientists, we understand that synthesizing benzamidoximes is a critical step in the development of numerous pharmaceutical agents and fine chemicals. While the reaction of a benzonitrile with hydroxylamine appears straightforward, controlling competing side reactions is paramount for achieving high yield and purity. This guide is designed to provide in-depth, field-proven insights into identifying, troubleshooting, and controlling these undesirable pathways.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the oximation of benzonitriles.
Q1: My reaction has a low yield of the desired benzamidoxime, and I see significant amounts of benzamide in my analysis. What is the primary cause?
This is the most common issue and almost always points to hydrolysis of the benzonitrile starting material. The conditions required for oximation (presence of a nucleophile, water as a solvent or co-solvent, and basic or slightly acidic pH) are also conducive to the hydration of the nitrile group to an amide.[1][2]
Causality: The carbon atom of the nitrile group (C≡N) is electrophilic and susceptible to nucleophilic attack. While you intend for hydroxylamine (NH₂OH) to be the primary nucleophile, water can also attack this carbon, especially under non-optimized pH and temperature conditions. This leads to the formation of benzamide, which consumes your starting material and complicates purification.[3]
Below is a troubleshooting workflow to diagnose the source of low yield.
Caption: Troubleshooting workflow for low benzamidoxime yield.
Q2: How can I prevent the hydrolysis of my benzonitrile starting material to benzamide?
Controlling nitrile hydrolysis requires careful optimization of four key parameters: the choice of base, reaction temperature, solvent system, and reaction time.
Expert Insight: The goal is to create conditions where the nucleophilicity of hydroxylamine significantly outcompetes that of water. Since hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl), a base is required to liberate the free hydroxylamine. The choice and amount of this base are critical.
| Parameter | Recommendation | Rationale |
| Base | Use a mild, non-nucleophilic base like Sodium Carbonate (Na₂CO₃) or a hindered organic base like Triethylamine (TEA).[4][5] | Strong bases like NaOH or KOH dramatically increase the concentration of hydroxide ions (OH⁻), a potent nucleophile that readily attacks the nitrile, leading to rapid hydrolysis to the amide and potentially the carboxylate salt.[3][6] |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate (e.g., 50-80°C). | Higher temperatures accelerate all reactions, including the undesirable hydrolysis pathway. Monitor the reaction by TLC to avoid unnecessarily long heating times. |
| Solvent | Use a co-solvent system like Ethanol/Water. Minimize the amount of water to what is necessary for solubility. | While some water is often needed to dissolve the hydroxylamine hydrochloride and base, excess water increases the likelihood of the hydrolysis side reaction.[4] |
| Stoichiometry | Use a slight excess (1.5-2.0 equivalents) of hydroxylamine hydrochloride and base. | This ensures that the concentration of the desired nucleophile (hydroxylamine) is high, favoring the oximation pathway kinetically.[4] |
Q3: I've successfully formed my benzamidoxime, but I'm losing yield during work-up or purification. Could the product itself be unstable?
Yes, this is a critical and often overlooked issue. The benzamidoxime product can also undergo hydrolysis, typically reverting to benzamide. This reaction is catalyzed by both acidic and basic conditions, which are often employed during work-up.[7][8]
Mechanism of Product Degradation: During an acidic or basic work-up, the amidoxime functional group can be hydrolyzed. The C=N double bond is susceptible to hydrolysis, which cleaves the hydroxylamine moiety and leaves a carbonyl group, resulting in the formation of benzamide.
Caption: Competing reaction pathways in benzamidoxime synthesis.
To mitigate this, neutralize the reaction mixture to a pH of ~7 before extraction and avoid strong acids or bases during purification. If chromatographic purification is necessary, consider using a neutral phase like silica gel and eluent systems buffered with a small amount of a volatile base like triethylamine if the compound shows instability on silica.
Detailed Experimental Protocols
These protocols are designed to be self-validating systems for minimizing side reactions.
Protocol 1: Optimized Synthesis of Benzamidoxime
This procedure utilizes a mild base and controlled conditions to favor oximation over hydrolysis.
Materials:
-
Benzonitrile (1.0 eq)
-
Hydroxylamine Hydrochloride (1.5 eq)
-
Sodium Carbonate (Na₂CO₃) (0.8 eq, which is 1.6 eq of base)
-
Ethanol
-
Water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (0.8 eq).
-
Add a 1:1 mixture of ethanol and water (e.g., 5 mL of each per gram of benzonitrile).
-
Stir the mixture at room temperature for 15 minutes. You should observe some effervescence as free hydroxylamine is generated.
-
Add the benzonitrile (1.0 eq) to the flask.
-
Heat the reaction mixture to a gentle reflux (approx. 80-85°C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 3-6 hours.
-
Once the benzonitrile spot has disappeared, cool the reaction mixture to room temperature.
Protocol 2: Neutral Work-up and Purification
This procedure is designed to isolate the benzamidoxime product while minimizing its hydrolysis.
Procedure:
-
Transfer the cooled reaction mixture from Protocol 1 to a separatory funnel.
-
If the mixture is basic, carefully add 1M HCl dropwise until the pH of the aqueous layer is approximately 7. Check with pH paper.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is the preferred method. This avoids potential degradation on silica gel.
References
-
Kim, J. N., & Ryu, E. K. (1992). A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. The Journal of Organic Chemistry, 57(24), 6649–6650. [Link]
-
PrepChem. (n.d.). Synthesis of benzohydroximoyl chloride. Retrieved from [Link]
-
PrepChem. (2017, February 9). Preparation of benzamide. Retrieved from [Link]
- Sharghi, H., & Sarvari, M. H. (2002). Solvent-free and atom efficient conversion of aldehydes into nitriles. Tetrahedron, 58(52), 10323-10328.
-
Brainly.in. (2020, January 4). Mechanism of synthesis of the benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanisms of the reaction between nitriles and hydroxylamine. Retrieved from [Link]
- Uchida, Y., & Kozuka, S. (1984). Synthesis of Substituted Benzohydroximoyl Chlorides. Bulletin of the Chemical Society of Japan, 57(7), 2011-2012.
-
ACS Publications. (n.d.). A convenient synthesis of benzohydroximoyl chlorides as nitrile oxide precursors by hydrogen chloride/N,N-dimethylformamide/oxone system. The Journal of Organic Chemistry. Retrieved from [Link]
-
Grokipedia. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]
- Google Patents. (1956). US2770641A - Preparation of benzonitrile.
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of benzonitrile to benzamide and benzoic acid in Toyopearl... [Download Scientific Diagram]. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Retrieved from [Link]
-
Germán Fernández. (n.d.). Basic hydrolysis of nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Highly Convenient, One-Pot Synthesis of Nitriles from Aldehydes Using the NH₂OH·HCl/NaI/MeCN System. Organic Letters, 4(4), 553-555.
- Wang, C., et al. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Advances, 9(34), 19446-19453.
-
SciELO. (2018). Benzamidoxime-Mediated Crotylation of Aldehydes using Potassium (Z) and (E)-Crotyltrifluoroborates. J. Mex. Chem. Soc., 62(1). Retrieved from [Link]
-
OAText. (n.d.). Transition metal-free hydration of nitriles to amides mediated by NaOH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. Retrieved from [Link]
-
RSC Publishing. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. Retrieved from [Link]
-
SciELO México. (n.d.). Benzamidoxime-Mediated Crotylation of Aldehydes using Potassium (Z) and (E)-Crotyltrifluoroborates. Retrieved from [Link]
-
ResearchGate. (n.d.). Production of benzonitrile from benzylamine with O2 as the oxidant [Download scientific diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of benzylamine to form benzonitrile and dibenzylimine using different additives a [Download Table]. Retrieved from [Link]
-
ACS Publications. (2018, September 21). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry. Retrieved from [Link]
-
Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (n.d.). Retrieved from [Link]
-
ResearchGate. (2020, March 11). Optimization of the synthesis of het/aryl-amidoximes using an efficient green chemistry [PDF]. Retrieved from [Link]
-
YouTube. (2022, August 14). Preparation of Benzonitriles, Part 3: By Ammoxidation. Retrieved from [Link]
-
Oxford Academic. (2006, March 27). Reaction of Nitriles under High Pressure, I. The Formation of Triphenyl-1,3,5-triazine via the Equilibrium among Benzonitrile, Alcohols, and Benziminoethers. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from [Link]
-
RSC Publishing. (n.d.). SN2 character of hydrolysis of benzoyl chloride. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The formation of nitriles from the reaction between benzaldoxime (benzaldehyde oxime) and thiocarbonyl compounds by free radical mechanisms. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction profile for the oxidation of benzylamine to benzonitrile catalyzed by 1. Retrieved from [Link]
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- 3. Basic hydrolysis of nitriles [quimicaorganica.org]
- 4. scielo.org.mx [scielo.org.mx]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 4-(Hydroxyiminomethyl)benzamidoxime - Storage, Stability, and Shelf-Life
Welcome to the technical support center for 4-(Hydroxyiminomethyl)benzamidoxime. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity of your experiments through proper storage, handling, and stability assessment of this compound. Here, we provide in-depth answers to frequently asked questions and troubleshooting advice for common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and stability of 4-(Hydroxyiminomethyl)benzamidoxime.
FAQ 1: What are the optimal storage conditions for solid 4-(Hydroxyiminomethyl)benzamidoxime?
To ensure the long-term stability and shelf-life of solid 4-(Hydroxyiminomethyl)benzamidoxime, it should be stored in a cool, dry, and dark environment.[1][2] The recommended storage temperature is typically 2-8°C. The container should be tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.
Key Storage Recommendations:
-
Temperature: 2-8°C (refrigerated).
-
Atmosphere: Store under an inert gas (Argon or Nitrogen).
-
Light: Protect from light by using an amber vial or storing it in a dark place.[1]
-
Container: Use a tightly sealed container to prevent moisture ingress.
FAQ 2: How should I store solutions of 4-(Hydroxyiminomethyl)benzamidoxime?
The stability of 4-(Hydroxyiminomethyl)benzamidoxime in solution is dependent on the solvent, pH, and storage temperature. Protic solvents and aqueous solutions, especially at non-neutral pH, can promote hydrolysis.
For short-term storage (up to 24 hours), solutions in anhydrous aprotic solvents like DMSO or DMF can be kept at 2-8°C. For longer-term storage, it is recommended to prepare aliquots and store them at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
FAQ 3: What is the expected shelf-life of 4-(Hydroxyiminomethyl)benzamidoxime?
The shelf-life of 4-(Hydroxyiminomethyl)benzamidoxime has not been definitively established through extensive public studies. However, when stored under the recommended conditions (solid form, 2-8°C, protected from light and moisture), amidoxime-containing compounds are generally stable.[3] It is crucial to perform periodic quality control checks, especially for long-term projects, to ensure the compound's integrity. A stability-indicating analytical method, such as HPLC, is essential for accurately determining the remaining purity and, thus, the effective shelf-life.
FAQ 4: What are the visible signs of degradation?
Visual inspection can sometimes indicate degradation, although it is not a substitute for analytical testing. Signs of potential degradation in the solid compound include:
-
Color change: A noticeable change from its initial color.
-
Clumping or caking: This may suggest moisture absorption.
-
Odor: The development of an unusual odor.
In solution, degradation may be indicated by:
-
Color change: The solution becoming colored.
-
Precipitation: The formation of insoluble material.
Any of these signs should prompt a more thorough analytical evaluation of the compound's purity.
FAQ 5: What are the likely degradation pathways for 4-(Hydroxyiminomethyl)benzamidoxime?
Based on its chemical structure, 4-(Hydroxyiminomethyl)benzamidoxime is susceptible to several degradation pathways, particularly under stress conditions such as heat, light, and non-neutral pH.[4][5]
-
Hydrolysis: The amidoxime functional group can hydrolyze under acidic or basic conditions. Acidic hydrolysis may lead to the formation of the corresponding carboxylic acid and hydroxylamine, while basic conditions can also facilitate cleavage.
-
Oxidation: The molecule contains sites susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to the formation of various oxidized byproducts.
-
Photodegradation: Exposure to UV or visible light can provide the energy for photolytic reactions, leading to the formation of radical species and subsequent degradation products.
The following diagram illustrates a potential degradation pathway through hydrolysis:
Caption: Potential hydrolytic degradation pathway.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 4-(Hydroxyiminomethyl)benzamidoxime.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at 2-8°C, protected from light and moisture. 2. Check Solution Age: Use freshly prepared solutions whenever possible. Avoid using old stock solutions. 3. Perform Purity Check: Analyze the purity of the compound using a stability-indicating HPLC method (see Section 3 for a starting protocol). |
| Poor solubility of the compound. | Use of an inappropriate solvent. | 1. Consult Solubility Data: If available, check the compound's solubility profile. 2. Test Different Solvents: Common solvents for amidoximes include DMSO, DMF, and methanol. For aqueous buffers, ensure the pH is compatible with the compound's stability. 3. Use Sonication: Gentle sonication can aid in dissolving the compound. |
| Appearance of unexpected peaks in chromatograms. | Contamination or degradation of the sample. | 1. Analyze a Fresh Sample: Prepare a fresh solution from the solid compound and re-run the analysis. 2. Check Solvent Purity: Ensure all solvents used are of high purity (e.g., HPLC grade). 3. Perform Forced Degradation: To identify potential degradation products, conduct a forced degradation study (see Section 3). This will help in distinguishing between impurities from synthesis and degradation products. |
| Precipitation in stock solutions during storage. | The solution is supersaturated, or the compound is degrading to a less soluble product. | 1. Warm the Solution: Gently warm the solution to see if the precipitate redissolves. 2. Filter the Solution: If the precipitate does not redissolve, it may be a degradation product. Filter the solution before use and re-evaluate its concentration. 3. Prepare a More Dilute Stock: Consider preparing a less concentrated stock solution to maintain solubility during storage. |
Section 3: Experimental Protocols for Stability Assessment
A crucial aspect of ensuring the integrity of your research is the use of a validated stability-indicating analytical method. This allows for the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products.[4][5]
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing a stability-indicating method.[4][5]
Objective: To generate potential degradation products of 4-(Hydroxyiminomethyl)benzamidoxime under various stress conditions.
Materials:
-
4-(Hydroxyiminomethyl)benzamidoxime
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water, methanol, and acetonitrile
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 M NaOH. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve the compound in a small amount of methanol and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
After exposure, neutralize the acidic and basic samples and analyze all samples by HPLC.
Protocol 2: Stability-Indicating HPLC Method (Starting Point)
This protocol provides a starting point for developing a stability-indicating HPLC method for 4-(Hydroxyiminomethyl)benzamidoxime. Method optimization and validation are required for specific applications.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
-
Start with a gradient of 5% B, increasing to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
The following diagram illustrates the workflow for developing a stability-indicating method:
Caption: Workflow for stability-indicating method development.
References
- Oxford Lab Fine Chem LLP. (n.d.).
- Fisher Scientific. (2025, December 22).
- Cole-Parmer. (2005, October 3).
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Jain, R., & Gupta, A. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38343-38347.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.
- Clement, B., & Jung, F. (2005). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 33(1), 134-140.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hepatic, extrahepatic, microsomal, and mitochondrial activation of the N-hydroxylated prodrugs benzamidoxime, guanoxabenz, and Ro 48-3656 ([[1-[(2s)-2-[[4-[(hydroxyamino)iminomethyl]benzoyl]amino]-1-oxopropyl]-4-piperidinyl]oxy]-acetic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. biomedres.us [biomedres.us]
Validation & Comparative
A Tale of Two Moieties: A Comparative Guide to the Binding Affinity of Benzamidine and its Prodrug, 4-(Hydroxyiminomethyl)benzamidoxime
For the Researcher, Scientist, and Drug Development Professional: An In-depth Analysis of Structure, Affinity, and Experimental Design
In the landscape of serine protease inhibition, the benzamidine scaffold is a cornerstone, a well-established pharmacophore known for its potent and reversible binding. However, its inherent basicity and resulting pharmacokinetic challenges have paved the way for innovative prodrug strategies. This guide delves into a comparative analysis of the binding affinity of the archetypal inhibitor, benzamidine, and its N-hydroxylated counterpart, 4-(Hydroxyiminomethyl)benzamidoxime. We will explore the fundamental structural and electronic differences that govern their interaction with target enzymes, present available quantitative data, and provide detailed experimental protocols for the rigorous assessment of binding affinity.
The Central Thesis: An Amidine's Potency and its Amidoxime Prodrug Veil
At the heart of this comparison lies a critical concept in drug design: the prodrug approach. Benzamidoximes are frequently employed as prodrugs for the more biologically active amidines.[1][2] Amidines, like benzamidine, are strong bases and are typically protonated at physiological pH. This positive charge is pivotal for their high-affinity binding to the S1 pocket of serine proteases, where they form a strong salt bridge with a conserved aspartate residue (Asp189 in trypsin).[3]
Conversely, amidoximes are significantly less basic.[1] This reduced basicity means they are largely uncharged at physiological pH, precluding the formation of the key electrostatic interaction that anchors benzamidine within the active site. The primary role of the amidoxime, therefore, is to act as a more orally bioavailable precursor that is metabolically converted to the active amidine in vivo.[2] This conversion is catalyzed by a mitochondrial enzyme system.[2]
This fundamental difference in basicity and, consequently, the ability to form critical electrostatic interactions, dictates that the intrinsic binding affinity of 4-(Hydroxyiminomethyl)benzamidoxime for a serine protease active site will be substantially lower than that of benzamidine.
Unveiling the Structures: A Visual Comparison
The structural disparity between the two molecules is the root cause of their differing binding potentials.
Figure 1: Chemical structures of Benzamidine and 4-(Hydroxyiminomethyl)benzamidoxime.
Binding Affinity: A Quantitative Perspective
The inhibitory potency of benzamidine against a range of serine proteases is well-documented. Direct, quantitative binding data for 4-(Hydroxyiminomethyl)benzamidoxime is scarce in publicly available literature, a testament to its primary role as a prodrug. However, the available data for benzamidine serves as a robust benchmark for potent inhibition.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |
| Benzamidine | Trypsin | 19 µM | [4] |
| Benzamidine | Acrosin | 4 µM | [4] |
| Benzamidine | Thrombin | ~10-40 µM | [5] |
| Benzamidine | Plasmin | ~10-40 µM | [5] |
While a specific Ki for 4-(Hydroxyiminomethyl)benzamidoxime is not available, studies on related benzamidoxime derivatives confirm their significantly lower affinity compared to their amidine counterparts. For instance, a study on a benzamidoxime derivative targeting thrombin acknowledged its ability to enter the S1 pocket but emphasized its role as a prodrug, implying a weaker interaction than the resulting amidine.
The "Why": A Deeper Look into Structure-Activity Relationships
The dramatic difference in binding affinity can be attributed to the following key factors:
-
Basicity and Electrostatic Interactions: The amidinium group of benzamidine (pKa ~11.6) is protonated at physiological pH, allowing it to form a strong, charge-assisted hydrogen bond with the carboxylate side chain of the conserved aspartate residue at the base of the S1 specificity pocket of trypsin-like serine proteases.[3] The amidoxime moiety is far less basic (pKa of the protonated form is much lower), and therefore exists predominantly in a neutral state, rendering this critical electrostatic interaction impossible.
-
Hydrogen Bonding Network: While the amidoxime can still participate in hydrogen bonding, the geometry and electronic nature of the N-hydroxy-amidine group are different from the planar, resonance-stabilized amidinium ion. This alters the potential for optimal hydrogen bond formation with the backbone amides of the active site residues.
-
Solvation/Desolvation Energy: The energetic cost of desolvating the charged amidinium group of benzamidine for binding to the active site is offset by the favorable electrostatic interactions formed. The desolvation penalty for the more polar, yet neutral, amidoxime may not be as favorably compensated within the active site.
The Prodrug Activation Pathway: A Necessary Transformation
The utility of 4-(Hydroxyiminomethyl)benzamidoxime lies in its in vivo conversion to a potent inhibitor. This bioactivation pathway is a critical consideration in its pharmacological profile.
Figure 2: Simplified schematic of the in vivo activation of the benzamidoxime prodrug to the active benzamidine inhibitor.
Experimental Protocols: Quantifying Binding Affinity
To empirically determine and compare the binding affinities of compounds like benzamidine and its derivatives, rigorous experimental methodologies are essential. Below are two standard approaches for determining the inhibition constant (Ki).
Enzyme Inhibition Assay and Dixon Plot Analysis
This method relies on measuring the initial rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the inhibitor.
Principle: The Dixon plot is a graphical method that plots the reciprocal of the initial velocity (1/v) against the inhibitor concentration ([I]) at two or more fixed substrate concentrations.[1][6][7] For a competitive inhibitor like benzamidine, the lines will intersect at a point where the x-coordinate is equal to -Ki.
Step-by-Step Protocol (Example: Trypsin Inhibition):
-
Reagent Preparation:
-
Prepare a stock solution of bovine trypsin in 1 mM HCl.
-
Prepare a stock solution of the substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2).
-
Prepare stock solutions of benzamidine and 4-(Hydroxyiminomethyl)benzamidoxime in the same buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add varying concentrations of the inhibitor (benzamidine or the amidoxime).
-
Add a fixed concentration of trypsin.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the substrate (BAEE).
-
Immediately measure the change in absorbance at 253 nm over time using a plate reader. The hydrolysis of BAEE by trypsin produces a product that absorbs at this wavelength.
-
-
Data Analysis:
-
Calculate the initial velocity (v) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Repeat the experiment with at least one other fixed concentration of the substrate.
-
Plot 1/v versus [I] for each substrate concentration.
-
For competitive inhibition, the lines will intersect to the left of the y-axis. The x-coordinate of the intersection point gives the value of -Ki.
-
Figure 3: Experimental workflow for determining the inhibition constant (Ki) using the Dixon plot method.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd, which is equivalent to Ki for a competitive inhibitor), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[8][9]
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (enzyme) in the sample cell of a calorimeter. The heat changes associated with each injection are measured and plotted against the molar ratio of ligand to protein. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.[10]
Step-by-Step Protocol:
-
Sample Preparation:
-
Express and purify the target serine protease to homogeneity.
-
Prepare a concentrated stock solution of the inhibitor.
-
Critically, both the protein and the inhibitor solutions must be in the exact same buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively. Dissolve the inhibitor in the final dialysis buffer.[11]
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the enzyme solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.
-
-
Titration and Data Acquisition:
-
Perform an initial small injection to account for any initial mixing artifacts.
-
Carry out a series of injections of the inhibitor into the enzyme solution. The instrument will measure the heat change after each injection.
-
A control experiment, titrating the inhibitor into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection to obtain the enthalpy change per mole of injectant.
-
Plot the enthalpy change per injection against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This will yield the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Figure 4: Workflow for determining binding affinity using Isothermal Titration Calorimetry (ITC).
Conclusion: A Clear Distinction in Potency and Purpose
The comparison between 4-(Hydroxyiminomethyl)benzamidoxime and benzamidine is not one of competing potencies but rather one of functional succession. Benzamidine is a potent, well-characterized inhibitor of serine proteases, its efficacy rooted in the electrostatic interactions of its amidinium group with the enzyme's active site. 4-(Hydroxyiminomethyl)benzamidoxime, as its amidoxime prodrug, is designed for improved pharmacokinetic properties, sacrificing intrinsic binding affinity for better absorption. Its value lies in its ability to be converted in vivo to the highly active benzamidine.
For researchers in drug development, this understanding is crucial. While in vitro assays will reveal a stark difference in their direct inhibitory capabilities, the in vivo efficacy of the benzamidoxime prodrug could be significantly greater due to its improved bioavailability. This guide underscores the importance of considering the broader pharmacological context, including metabolic activation, when evaluating and comparing the potential of enzyme inhibitors. The provided experimental frameworks offer robust methods for quantifying these binding interactions, providing the essential data needed to drive informed decisions in drug discovery and development.
References
-
Kotthaus, J., et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(1), 116-123. Available from: [Link]
-
Clement, B., et al. (2005). Hepatic, extrahepatic, microsomal, and mitochondrial activation of the N-hydroxylated prodrugs benzamidoxime, guanoxabenz, and Ro 48-3656. Drug Metabolism and Disposition, 33(11), 1735-1742. Available from: [Link]
-
Wikipedia contributors. (2024, February 13). Benzamidine. In Wikipedia, The Free Encyclopedia. Retrieved February 23, 2026, from [Link]
-
Studylib. (n.d.). Dixon Plot Method for Enzyme Inhibition Analysis. Retrieved February 23, 2026, from [Link]
-
Kalyanaraman, B. (2008). A graphical method for determining inhibition constants. Journal of Pharmacological and Toxicological Methods, 58(2), 158-160. Available from: [Link]
-
PubChem. (n.d.). Benzamidine. Retrieved February 23, 2026, from [Link]
-
PubChem. (n.d.). N'-hydroxy-4-(hydroxyiminomethyl)benzamidine. Retrieved February 23, 2026, from [Link]
-
Ascenzi, P., et al. (1998). Inhibition of human alpha-, beta- and gamma-thrombin by mono-, bis-, tris- and tetra-benzamidine structures: thermodynamic study. Journal of Molecular Recognition, 11(1-6), 200-202. Available from: [Link]
-
Aida, T., et al. (2015). Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated poly(arginine)s. Chemical Science, 6(5), 2976-2982. Available from: [Link]
-
Ghadessy, F. J., & Mittermaier, A. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 597143. Available from: [Link]
-
AZoM. (2015, June 24). Characterization of Binding Interactions Using Isothermal Titration Calorimetry. Retrieved February 23, 2026, from [Link]
-
Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved February 23, 2026, from [Link]
-
Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved February 23, 2026, from [Link]
-
Butterworth, P. J. (1972). The use of Dixon plots to study enzyme inhibition. Biochimica et Biophysica Acta (BBA) - Enzymology, 289(2), 251-253. Available from: [Link]
-
Biocompare. (2018, March 1). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Retrieved February 23, 2026, from [Link]
-
MEROPS. (2023, September 8). Small-molecule inhibitor: benzamidine. Retrieved February 23, 2026, from [Link]
Sources
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Benzamidine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MEROPS - the Peptidase Database [ebi.ac.uk]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Safety Operating Guide
4-(Hydroxyiminomethyl)benzamidoxime proper disposal procedures
Operational Guide: Safe Handling and Disposal of 4-(Hydroxyiminomethyl)benzamidoxime
Part 1: Chemical Profile & Risk Assessment
Executive Summary: 4-(Hydroxyiminomethyl)benzamidoxime (CAS: 932742-89-7) is a bis-functionalized benzene derivative containing both an aldoxime and an amidoxime group.[1] In drug development, particularly for thrombin inhibitors (e.g., ximelagatran precursors), this compound serves as a critical intermediate.[2]
The Safety Paradox: While often handled as a routine organic solid, the dual oxime/amidoxime functionality introduces thermal instability often overlooked in standard Safety Data Sheets (SDS). Amidoximes can undergo exothermic decomposition (Beckmann rearrangement or dehydration) at elevated temperatures, posing a runaway reaction risk if processed in bulk or subjected to acidic conditions.
Physicochemical & Hazard Data:
| Property | Specification | Operational Implication |
| Chemical Name | 4-(Hydroxyiminomethyl)benzamidoxime | Also: N'-hydroxy-4-(hydroxyiminomethyl)benzimidamide |
| CAS Number | 932742-89-7 | Verify against container label; synonyms vary.[1] |
| Molecular Formula | C₈H₉N₃O₂ | MW: 179.18 g/mol |
| GHS Classification | Acute Tox. 4 (Oral) ; Skin Irrit. 2 ; Eye Irrit.[1][3][4] 2A | Handle as a toxic irritant.[1] Avoid dust generation.[1][3][4][5] |
| Thermal Stability | Unstable >120°C (Estimated) | CRITICAL: Do not heat bulk solids.[1] Exothermic decomposition risk. |
| Incompatibilities | Strong Acids, Acyl Chlorides, Metal Salts (Fe, Cu) | Acids catalyze hydrolysis/rearrangement; metals can form sensitive complexes. |
Part 2: Pre-Disposal Stabilization & Handling
The "Senior Scientist" Directive: Do not treat this merely as "organic trash." The presence of the hydroxyimino group requires specific segregation to prevent accidental mobilization of toxic nitriles or exothermic events in the waste stream.
Step-by-Step Stabilization Protocol
1. State Assessment:
-
Solid Waste: Do NOT dissolve in solvent for disposal. Keep as a solid to minimize volume and flammability risks.[5]
-
Liquid Waste (Mother Liquor): If the compound is dissolved in solvents (e.g., Methanol, DMSO), ensure the solution is neutral . Acidic solutions of amidoximes are time-bombs for decomposition.[1]
2. Quenching (For Reaction Mixtures Only): If the compound is present in an active reaction mixture (e.g., synthesis from terephthalonitrile):
-
Cool the mixture to <10°C.
-
Slowly quench with water to precipitate the solid (if in water-miscible solvent).[1]
-
Filter the solid. Dispose of the solid and filtrate separately.
3. Segregation Logic:
-
Isolate from Oxidizers: Nitric acid or perchlorates mixed with oximes can be explosive.[1]
-
Isolate from Heavy Metals: Trace iron or copper can catalyze radical decomposition of the hydroxyimino functionality.
Part 3: The Disposal Workflow
Primary Disposal Method: Chemical Incineration (High Temperature) Rationale: Hydrolysis (drain disposal) is prohibited due to the formation of terephthalonitrile or terephthalaldehyde, both of which are toxic and aquatic pollutants. High-temperature incineration ensures complete mineralization of the nitrogenous backbone.[1]
Visual Workflow: Decision & Logistics
Figure 1: Decision matrix for segregating and packaging amidoxime waste streams to ensure thermal stability and regulatory compliance.
Part 4: Regulatory & Logistics Data
Use the following data for completing your Hazardous Waste Manifest.
| Parameter | Value | Notes |
| Proper Shipping Name | Toxic solid, organic, n.o.s. | Technical name: (4-(Hydroxyiminomethyl)benzamidoxime) |
| UN Number | UN 2811 | If in solution, use UN 1993 (Flammable Liquid) or UN 2810 (Toxic Liquid) based on solvent.[1] |
| Hazard Class | 6.1 (Toxic) | Secondary hazard: None (unless solvent is flammable).[1] |
| Packing Group | III | Low to medium danger.[1] |
| Waste Code (RCRA) | D001 (Ignitable) / D003 (Reactive) | Note: Check local regulations.[1][6] If not ignitable, often classified as "Non-Regulated Chemical Waste" but must be incinerated due to toxicity. |
Labeling Requirement: Ensure the container label explicitly states:
WARNING: CONTAINS AMIDOXIME DERIVATIVE. DO NOT MIX WITH ACIDS OR OXIDIZERS. STORE BELOW 25°C.
Part 5: Emergency Response Procedures
Scenario: Accidental Spill
-
Evacuate & PPE: Clear the immediate area. Don Nitrile gloves (min 0.11mm) , safety goggles, and a P95/N95 dust mask.
-
Containment: Do not dry sweep (dust explosion risk).[1] Cover the spill with wet paper towels or an inert absorbent (vermiculite) dampened with water.[1]
-
Decontamination: Wipe the surface with a mild soap solution. Do not use bleach (hypochlorite can react with amidoxines to form unstable chloro-derivatives).[1]
-
Disposal: Place all cleanup materials into the UN2811 solid waste drum.
Scenario: Thermal Decomposition (Smoke/Heat) [1]
-
If the material in a container begins to smoke or emit heat, do not open it .
-
Move the container to a fume hood if safe to do so.
-
Evacuate the lab and call emergency services. Amidoxime decomposition can release toxic nitrile vapors and nitrogen oxides (NOx).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136481041, N'-hydroxy-4-(hydroxyiminomethyl)benzamidine. Retrieved February 23, 2026, from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Terephthalaldehyde dioxime (Related Structure Safety Data). Retrieved February 23, 2026, from [Link]
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. (Context on Amidoxime stability and metabolism). Retrieved February 23, 2026, from [Link]
Sources
Comprehensive Safety & Handling Guide: 4-(Hydroxyiminomethyl)benzamidoxime
Executive Safety Summary
Chemical Name: 4-(Hydroxyiminomethyl)benzamidoxime CAS Number: 932742-89-7 Synonyms: N'-hydroxy-4-(hydroxyiminomethyl)benzenecarboximidamide; Terephthalaldehyde mono-amidoxime oxime. Primary Application: Intermediate in organic synthesis, often for anticoagulant drugs (e.g., thrombin inhibitors) or nitric oxide (NO) donor research.
Critical Hazard Alert: Beyond standard irritant properties, this compound contains dual nitrogenous energetic functional groups: an aldoxime (-CH=N-OH) and an amidoxime (-C(NH₂)=N-OH).
-
Thermal Instability: Amidoximes are precursors to 1,2,4-oxadiazoles and can undergo rapid, exothermic decomposition (T_onset often <150°C).
-
Metal Sensitivity: Trace transition metals (Fe, Cu) can catalyze explosive decomposition.
-
Shock Sensitivity: While low in pure form, dry cakes or crusts may exhibit increased sensitivity.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for energetic intermediates. Use this tiered approach based on operation scale.
| Protection Zone | Component | Specification | Rationale |
| Ocular | Goggles | ANSI Z87.1 Chemical Splash Goggles | Protects against fine dust entry and corrosive splashes. Safety glasses are prohibited due to dust migration risks. |
| Face Shield | 8-inch Polycarbonate | Mandatory during synthesis scale-up (>5g) or thermal processing to deflect projectile glass in case of over-pressurization. | |
| Dermal (Hand) | Primary Glove | Nitrile (0.11 mm / 4 mil) | Standard splash protection. Change every 15 mins or immediately upon contamination. |
| Secondary Glove | Nitrile (Long Cuff) or Laminate | Required for solution handling. Double-gloving provides a visual breach indicator and permeation barrier. | |
| Respiratory | Engineering | Chemical Fume Hood | All operations must occur within a certified hood (Face velocity: 80–100 fpm). |
| Backup | N95 or P100 Respirator | Only for emergency spill cleanup outside the hood. Do not use as primary control. | |
| Body | Clothing | 100% Cotton Lab Coat | Synthetic blends (polyester) melt into skin during flash fires. |
| Apron | Chemical Resistant (Tychem/PVC) | For liquid handling >100mL to prevent soak-through. |
PPE Decision Logic
Caption: Decision tree for selecting appropriate PPE based on scale and physical state.
Operational Handling Procedures
A. Weighing & Transfer (Solid State)
Risk: Static discharge igniting dust; inhalation.
-
Static Control: Use an anti-static gun on the weighing boat and spatula before contact. Amidoxime dusts are often electrostatic.
-
Containment: Weigh inside the fume hood. If using a balance enclosure, ensure it is vented.
-
Tools: Use ceramic or high-grade stainless steel (316L) spatulas. Avoid iron or rusty spatulas , as iron oxides can catalyze decomposition.
B. Reaction Setup & Heating
Risk: Thermal runaway.
-
Solvent Selection: Avoid halogenated solvents (DCM, Chloroform) with azides or strong bases, though less critical for amidoximes alone. Preferred solvents: Ethanol, Methanol, DMSO.
-
Temperature Limit: Do not exceed 100°C without Differential Scanning Calorimetry (DSC) data. Many amidoximes decompose exothermically between 120°C–160°C.
-
Inert Atmosphere: Run reactions under Nitrogen or Argon to prevent oxidation of the oxime group to nitro compounds, which are more unstable.
C. Work-up & Isolation
-
Acidification: If using acid to precipitate the salt, add acid slowly at 0°C. The heat of neutralization can trigger decomposition.
-
Drying: Never oven-dry crude material above 40°C. Use a vacuum desiccator at room temperature. High-vacuum drying is safer than heat.
Emergency Response Protocols
Accidental Spill (Solid)
-
Evacuate: Clear the immediate area (10 ft radius).
-
PPE Up: Don double gloves, goggles, and N95 respirator.
-
Wet Method: Do not sweep dry dust. Cover the spill with paper towels dampened with water or ethanol.
-
Collect: Scoop the wet slurry into a wide-mouth waste jar.
-
Decontaminate: Wash surface with 10% sodium carbonate solution to neutralize trace acidity.
Fire
-
Contraindication: Do not use high-pressure water jets; this may scatter burning powder.
-
Combustion Products: Emits toxic fumes of Nitrogen Oxides (NOx) and Carbon Monoxide (CO).[1]
Waste Disposal & Deactivation
Categorization: Hazardous Chemical Waste (Toxic/Reactive).
| Waste Stream | Protocol |
| Solid Waste | Label as "Toxic Solid - Amidoxime Derivative." Do not mix with oxidizers (peroxides, nitrates). |
| Liquid Waste | Segregate into "Non-Halogenated Organic." Ensure pH is neutral (6-8) before disposal to prevent acid-catalyzed hydrolysis in the drum. |
| Contaminated Sharps | Dispose of needles/glass in a dedicated sharps container. Do not recap needles. |
Destruction Method (Professional Disposal Only): Incineration in a licensed facility equipped with an afterburner and scrubber is the only approved method. The nitrogen content requires high-temperature oxidation to prevent NOx release.
Scientific Grounding & Mechanism
Why Special Handling?
The amidoxime group (
-
Reaction 1 (Dehydration):
(Hydroxylamine release - Explosion Hazard). -
Reaction 2 (Cyclization): In the presence of esters/acids, it forms 1,2,4-oxadiazoles, a highly exothermic condensation.
Handling Workflow Diagram
Caption: Operational workflow emphasizing thermal checkpoints and contamination avoidance.
References
-
PubChem. (2025).[5][6][7] N'-hydroxy-4-(hydroxyiminomethyl)benzenecarboximidamide (Compound CID 136481041). National Library of Medicine. [Link]
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. (Context on Amidoxime stability and metabolism). [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. content.labscoop.com [content.labscoop.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. N'-hydroxy-4-(hydroxyiminomethyl)benzamidine | C8H9N3O2 | CID 136481041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzamide, 4-hydroxy-N-methyl- | C8H9NO2 | CID 119691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(Hydroxymethyl)benzamide | C8H9NO2 | CID 584760 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
